
4-Bromo-5-iodo-2-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-iodo-2-methyl-1,3-thiazole is a heterocyclic compound that contains both bromine and iodine atoms attached to a thiazole ring. Thiazoles are known for their aromaticity and are commonly found in various biologically active molecules. The presence of bromine and iodine in the structure makes this compound particularly interesting for synthetic chemists due to the potential for further functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-2-methyl-1,3-thiazole typically involves the halogenation of a thiazole precursor. One common method is the sequential bromination and iodination of 2-methyl-1,3-thiazole. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-iodo-2-methyl-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, along with appropriate ligands and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-5-iodo-2-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-iodo-2-methyl-1,3-thiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to potent biological effects.
Comparación Con Compuestos Similares
4-Bromo-2-methyl-1,3-thiazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Iodo-2-methyl-1,3-thiazole: Lacks the bromine atom, which can also affect its chemical and biological properties.
2-Methyl-1,3-thiazole: The parent compound without any halogen substituents, serving as a baseline for comparison.
Uniqueness: 4-Bromo-5-iodo-2-methyl-1,3-thiazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The dual halogenation provides opportunities for diverse functionalization and the development of novel compounds with enhanced properties.
Propiedades
Fórmula molecular |
C4H3BrINS |
|---|---|
Peso molecular |
303.95 g/mol |
Nombre IUPAC |
4-bromo-5-iodo-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C4H3BrINS/c1-2-7-3(5)4(6)8-2/h1H3 |
Clave InChI |
NZHBOMYGAAQVRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(S1)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


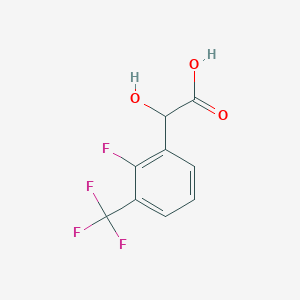
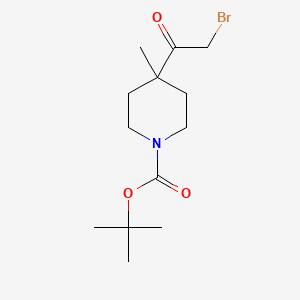

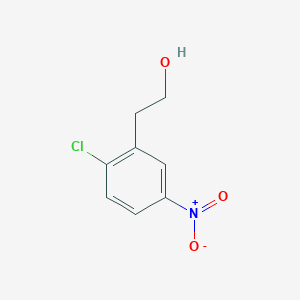
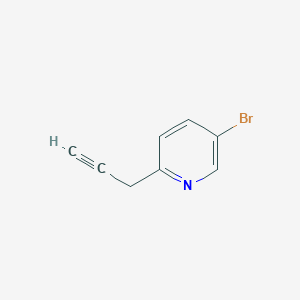
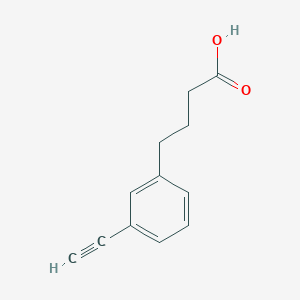

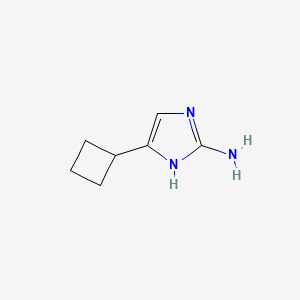
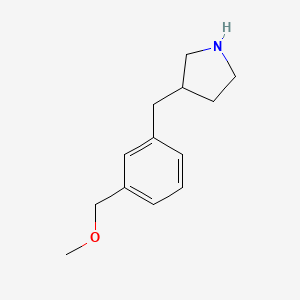
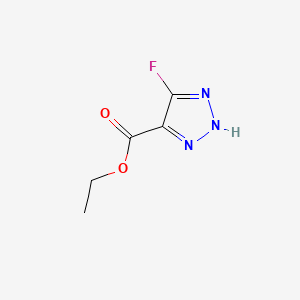
![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)

![Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate](/img/structure/B13603988.png)

